- Development of a novel electrochemical carboxylation system using a microreactorRSC Advances, 2015, 5(119), 98721-98723,
Cas no 942-54-1 (2-(4-Methoxyphenyl)propanoic acid)

942-54-1 structure
Nome del prodotto:2-(4-Methoxyphenyl)propanoic acid
2-(4-Methoxyphenyl)propanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-Methoxyphenyl)propanoic acid
- Benzeneacetic acid, 4-methoxy-a-methyl-
- KBDLTYNZHQRMQC-UHFFFAOYSA-N
- 2-(4-Methoxyphenyl)propionic Acid
- 2-(4-methoxyphenyl)-propionic acid
- Propanoic acid, 2-(4-methoxyphenyl)
- p-methoxyphenylpropionic acid
- NSC85712
- p-Methoxyphenylpropionsaure
- 4-methoxyphenylpropionic acid
- 2-(p-Methoxyphenyl)propionic acid
- 2-(4-Methoxy-phenyl)-propionic acid
- 2-(4'-methoxyphenyl)-propionic acid
- alpha-methyl-p-methoxyphenylacetic
- 4-Methoxy-α-methylbenzeneacetic acid (ACI)
- Hydratropic acid, p-methoxy- (6CI, 7CI, 8CI)
- (±)-2-(4-Methoxyphenyl)propionic acid
- NSC 85712
- p-Methoxyhydratropic acid
- α-(4-Methoxyphenyl)propionic acid
- α-Methyl-p-methoxyphenylacetic acid
- α-Methylhomoanisic acid
- SCHEMBL350067
- 2-(4-Methoxyphenyl)propanoicacid
- A859492
- Z792377298
- CHEMBL370087
- alpha-(4'-methoxyphenyl)-propionic acid
- 942-54-1
- BB 0258341
- BS-13849
- MFCD00969551
- SY107941
- alpha-methyl-p-methoxyphenylacetic acid
- AKOS008146334
- CS-W007059
- EN300-72276
- NSC-85712
- DTXSID70292819
- DB-260052
- DTXCID50243960
- P-MEO-B-PHENYLPROPIONIC ACID
-
- MDL: MFCD00969551
- Inchi: 1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)
- Chiave InChI: KBDLTYNZHQRMQC-UHFFFAOYSA-N
- Sorrisi: O=C(C(C)C1C=CC(OC)=CC=1)O
Proprietà calcolate
- Massa esatta: 180.079
- Massa monoisotopica: 180.079
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 171
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.5
- XLogP3: 1.9
Proprietà sperimentali
- Densità: 1.139
- Punto di ebollizione: 309.4°C at 760 mmHg
- Punto di infiammabilità: 121.5°C
- Indice di rifrazione: 1.527
2-(4-Methoxyphenyl)propanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-72276-5.0g |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95.0% | 5.0g |
$512.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41260-100mg |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | 100mg |
¥706.0 | 2021-09-08 | ||
Enamine | EN300-72276-0.5g |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95.0% | 0.5g |
$100.0 | 2025-03-21 | |
Chemenu | CM126442-5g |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95% | 5g |
$1147 | 2024-07-19 | |
Alichem | A019114376-1g |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | 95% | 1g |
$412.34 | 2023-08-31 | |
Alichem | A019114376-5g |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | 95% | 5g |
$1226.40 | 2023-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M893915-250mg |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | ≥95% | 250mg |
¥808.92 | 2022-01-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6953-250MG |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95% | 250MG |
¥ 415.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6953-5G |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95% | 5g |
¥ 7,464.00 | 2023-03-31 | |
Chemenu | CM126442-250mg |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95% | 250mg |
$91 | 2024-07-19 |
2-(4-Methoxyphenyl)propanoic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Dimethylformamide , Tetrabutylammonium tetrafluoroborate , Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrazine , Oxygen Catalysts: Guanidine nitrate Solvents: Ethanol ; 24 h, 1 atm, 80 °C
Riferimento
- Guanidine catalyzed aerobic reduction: a selective aerobic hydrogenation of olefins using aqueous hydrazineChemical Communications (Cambridge, 2012, 48(52), 6583-6585,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ; 2 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
Riferimento
- 1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic AcidsChemCatChem, 2020, 12(17), 4262-4266,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane , Tetrabutylammonium iodide Catalysts: Samarium iodide (SmI2) Solvents: Acetonitrile ; 2 h, rt
Riferimento
- Electrogenerated Sm(II)-Catalyzed CO2 Activation for Carboxylation of Benzyl HalidesOrganic Letters, 2019, 21(24), 10033-10037,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Riferimento
- Studies on the synthesis of aphidicolin. Preparation of aromatic precursors for spirocyclic dienone formationJournal of the Chemical Society, 1986, (8), 1515-22,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Acetic anhydride
Riferimento
- The oxidation of aldehyde bisulfite adducts to carboxylic acids and their derivatives with dimethyl sulfoxide and acetic anhydrideTetrahedron Letters, 1986, 27(34), 3995-8,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hexamethylphosphoramide , Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 2 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C
1.3 0 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C
1.3 0 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Preparation of N-[3-(2-pyridyloxy or phenoxy)propyl]benzylamine derivatives as modulating agents for liver X receptors (LXR), World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ; 5 min, rt
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
Riferimento
- Photocarboxylation of Benzylic C-H BondsJournal of the American Chemical Society, 2019, 141(29), 11393-11397,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Water ; 16 h, pH 8, 30 °C
Riferimento
- Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270Enzyme and Microbial Technology, 1999, 24, 160-163,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Acetone , Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- An interesting synthetic application of S-alkyl (aryl)bis(alkylsulfanyl)thioacetates: general procedure for the preparation of (±)-α-arylpropionic acidsSynthesis, 2002, (7), 921-927,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, rt
1.2 rt; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, rt
1.2 rt; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, rt
Riferimento
- 2-Arylpropionic CXC Chemokine Receptor 1 (CXCR1) Ligands as Novel Noncompetitive CXCL8 InhibitorsJournal of Medicinal Chemistry, 2005, 48(13), 4312-4331,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 24 h, rt
Riferimento
- Anticancer effects of O-desmethylangolensin are mediated through cell cycle arrest at the G2/M phase and mitochondrial-dependent apoptosis in Hep3B human hepatocellular carcinoma cellsInternational Journal of Molecular Medicine, 2013, 31(3), 726-730,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water
1.2 16 h, 600 psi, 80 °C
1.2 16 h, 600 psi, 80 °C
Riferimento
- Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactionsReaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
Riferimento
- Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)]Huaxue Shiji, 2006, 28(7), 426-428,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Silver-assisted rearrangement of primary and secondary α-bromoalkyl aryl ketonesTetrahedron Letters, 1982, 23(13), 1385-6,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium , Lithium bromide Catalysts: Titanocene dichloride Solvents: Diethyl ether ; 24 h, 30 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
Riferimento
- Cp2TiCl2-Catalyzed Regioselective Hydrocarboxylation of Alkenes with CO2Organic Letters, 2016, 18(9), 2050-2053,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Cyclohexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Efficient transformation of aldehydes and ketones into one-carbon homologated carboxylic acidsSynthesis, 1996, (12), 1425-1427,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Riferimento
- A versatile synthesis of O-desmethylangolensin analogues from methoxy-substituted benzoic acidsJournal of the Korean Chemical Society, 2014, 58(6), 569-574,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Water Solvents: Water
Riferimento
- Reductive desulfonylation of 2-aryl-2-benzysulfonylacetates and -propionates with sodium amalgam. A new synthesis of 2-arylacetic and 2-arylpropionic acidsChemical & Pharmaceutical Bulletin, 1983, 31(3), 883-6,
Metodo di produzione 20
2-(4-Methoxyphenyl)propanoic acid Raw materials
- 1H-Benzotriazole, 1-[methoxy(trimethylsilyl)methyl]-
- Benzeneacetic acid, 4-methoxy-α-methylene-
- 4-Methoxyphenylacetic acid
- ethyl 2-(4-methoxyphenyl)propanoate
- Methyl 4-Hydroxy-α-methylbenzeneacetate
- Phenylmethyl 4-methoxy-α-methyl-α-[(phenylmethyl)sulfonyl]benzeneacetate
- 4-Methoxy-1-ethylbenzene
- p-Methoxystyrene
- Benzeneacetic acid,4-methoxy-a-methyl-, ethyl ester
- 1-(4-methoxyphenyl)ethan-1-one
- 1-(1-chloroethyl)-4-methoxybenzene
- S-Methyl 4-methoxy-α-methylbenzeneethanethioate
2-(4-Methoxyphenyl)propanoic acid Preparation Products
2-(4-Methoxyphenyl)propanoic acid Letteratura correlata
-
1. 174. Some anti-microbial compounds in the heterocyclic series. Part IV. Non-photosensitizing basic ethers in the benzothiazole seriesH. D. Cossey,J. Judd,F. F. Stephens J. Chem. Soc. 1965 954
-
A. N. Nesmeyanov,R. Kh. Freidlina,L. I. Zakharkin Q. Rev. Chem. Soc. 1956 10 330
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:942-54-1)2-(4-Methoxyphenyl)propanoic acid

Purezza:99%
Quantità:5g
Prezzo ($):563.0